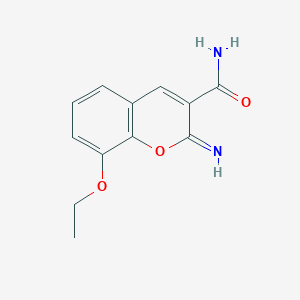

8-ethoxy-2-imino-2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

8-ethoxy-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-9-5-3-4-7-6-8(11(13)15)12(14)17-10(7)9/h3-6,14H,2H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNQAHCFPTWCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312847 | |

| Record name | 8-ethoxy-2-imino-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67231-51-0 | |

| Record name | MLS000756598 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-ethoxy-2-imino-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of the 8 Ethoxy 2 Imino 2h Chromene 3 Carboxamide Scaffold

Functionalization at the Carboxamide Moiety

The carboxamide group at the C-3 position of the chromene ring is a key site for derivatization. While many syntheses of this scaffold begin with pre-functionalized precursors, such as N-substituted cyanoacetamides, direct modification of the primary carboxamide is also a viable strategy for introducing molecular diversity.

One significant reaction involves the interaction with hydrazides. For instance, the reaction of 2-imino-2H-chromene-3-carboxamide with various hydrazides, including benzoic acid hydrazide and anthranilic acid hydrazide, in n-butanol results in the formation of the corresponding coumarinyl amidrazones. researchgate.net This reaction proceeds with a noticeable liberation of ammonia, indicating the substitution at the carboxamide moiety. researchgate.net Similarly, N-substituted 2-iminocoumarins can be formed by reacting 2-iminocoumarin-3-carboxamide with reagents like anthranilic acid and its derivatives. researchgate.net Depending on the reaction conditions, these products can either be isolated or undergo further recyclization into other substituted coumarins. researchgate.net

These transformations highlight the utility of the carboxamide group as a handle for constructing more complex molecules, such as those incorporating 1,3,4-oxadiazole (B1194373) rings through the recyclization of N-aroylhydrazono derivatives. researchgate.net

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Imino-2H-chromene-3-carboxamide | Benzoic acid hydrazide | Coumarinyl amidrazone | researchgate.net |

| 2-Imino-2H-chromene-3-carboxamide | Anthranilic acid | N-Substituted 2-iminocoumarin | researchgate.net |

| 2-(N-aroylhydrazono)coumarin-3-carboxamides | Acidic medium | 3-(1,3,4-Oxadiazol-2-yl)coumarin | researchgate.net |

Modifications of the Chromene Ring System

Modifications to the benzo portion of the 8-ethoxy-2-imino-2H-chromene-3-carboxamide scaffold are typically incorporated during the initial synthesis rather than through post-synthesis modification of the fused ring. The foundational step in constructing the chromene ring system is often a Knoevenagel condensation between a salicylaldehyde (B1680747) derivative and an active methylene (B1212753) compound, such as cyanoacetamide. sci-hub.seresearchgate.net

By selecting appropriately substituted salicylaldehydes, a wide array of functional groups can be introduced onto the benzo moiety. This includes, but is not limited to, chloro, bromo, methoxy, and nitro groups. beilstein-journals.orgnih.gov For example, the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with a substituted 2-cyanoacetamide (B1669375) leads to the formation of a 6,8-dichloro-2-imino-2H-chromene-3-carboxamide derivative. researchgate.net Similarly, using 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) or 2-hydroxynaphthaldehyde allows for the synthesis of methoxy-substituted or benzo-annulated chromenes, respectively. scirp.org This precursor-based approach provides a straightforward and efficient method for generating a library of chromene derivatives with diverse electronic and steric properties on the aromatic ring.

The 2-imino group is a reactive functional group that can undergo several important transformations. One common reaction is hydrolysis under acidic conditions. Treatment of 2-imino-2H-chromene-3-carboxamide with phosphorous acid in the presence of 4-toluenesulfonic acid, or with concentrated hydrochloric acid, leads to the hydrolysis of the imino group to a carbonyl, yielding the corresponding 2-oxo-2H-chromene-3-carboxamide (a coumarin (B35378) derivative). tandfonline.comresearchgate.net

The imino group can also be exchanged. For instance, the reaction of 2-imino-2H-chromene-3-carbonitriles with primary amines in glacial acetic acid results in a nitrogen-nitrogen displacement, yielding 2-N-phenylimino-2H-chromene-3-carbonitriles. scirp.org Furthermore, this newly formed N-substituted imino group can be selectively reduced. Treatment with sodium borohydride (B1222165) in THF reduces the C=N bond, converting the 2-N-phenylimino-2H-chromene into a 2-N-phenylamino-4H-chromene derivative. scirp.org The imino nitrogen also acts as a nucleophile in cyclization reactions, particularly in the formation of fused heterocyclic systems. researchgate.net

Annulation and Fusion Reactions to Form Polycyclic Heterocyclic Systems

The 2-imino-2H-chromene-3-carboxamide framework serves as an excellent precursor for the synthesis of more complex, polycyclic heterocyclic systems through annulation and fusion reactions. These reactions often involve the participation of the imino and carboxamide groups, as well as the reactive C4 position of the pyran ring. researchgate.net

The fusion of pyridine (B92270) or pyrimidine (B1678525) rings to the chromene scaffold has led to the development of compounds with significant biological activities. ajol.info The synthesis of chromeno[2,3-d]pyrimidines can be achieved by reacting 2-amino-4H-chromene derivatives (which exist in tautomeric equilibrium with 2-imino-2H-chromenes) with reagents like formamidine (B1211174) acetate (B1210297). ajol.info For example, reacting 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with acetic anhydride (B1165640) or formic acid yields the corresponding hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one derivatives. semanticscholar.org

Chromeno-fused pyridines are also accessible from this scaffold. The reaction of N-substituted 2-imino-2H-chromene-3-carboxamides with acetonitrile (B52724) derivatives or acetylacetone, via a Michael addition to the activated double bond, can lead to the formation of chromeno[3,4-c]pyridine derivatives. researchgate.net Another route involves the reaction of 2-imino-chromene-3-thiocarboxamide with malononitrile, which, depending on the conditions, can yield either chromeno[3,2-c]pyridine or chromeno[2,3-b]pyridine systems. mdpi.com These syntheses demonstrate the versatility of the chromene scaffold in constructing diverse polycyclic structures. mdpi.com

The reaction of 2-imino-2H-chromene-3-carboxamide with various organophosphorus reagents provides a direct route to novel chromene-annulated phosphorus heterocycles. tandfonline.comresearchgate.net The specific product formed is highly dependent on the nature of the phosphorus reagent used.

For example, the cyclization of 2-imino-2H-chromene-3-carboxamide with P,P-dichloro(phenyl)phosphine or phenylphosphonic dichloride in dry pyridine affords chromeno[2,3-d] tandfonline.comresearchgate.netdiazaphosphinines. researchgate.net Similarly, reaction with various phosphorus sulfides also yields 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d] tandfonline.comresearchgate.netdiaza-phosphinines. tandfonline.com

In contrast, the reaction with diethyl phosphite (B83602) in the presence of a BF3·Et2O catalyst proceeds via a different pathway. This reaction involves a nucleophilic addition of the phosphite at the C4 position, followed by cyclization, to form 1-ethoxy-1-oxido-1,9b-dihydro-chromeno[4,3-c] tandfonline.comazaphosphole-3(2H)-one. sci-hub.se The reaction with P-chlorodiphenylphosphine follows a similar mechanism to yield a diphenyl-substituted chromeno[4,3-c] tandfonline.comazaphosphole derivative. researchgate.net These reactions showcase the dual nucleophilic character of the imino and carboxamide groups, which, combined with the electrophilic C4 position, allows for the construction of various fused phosphorus-containing rings. sci-hub.se

| Phosphorus Reagent | Reaction Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| P,P-dichloro(phenyl)phosphine | Dry pyridine | Chromeno[2,3-d] tandfonline.comresearchgate.netdiazaphosphinine | researchgate.net |

| Phenylphosphonic dichloride | Dry pyridine | Chromeno[2,3-d] tandfonline.comresearchgate.netdiazaphosphinine | researchgate.net |

| Phosphorus sulfides (e.g., P₂S₅) | One-pot procedure | 2-Sulfido-chromeno[2,3-d] tandfonline.comresearchgate.netdiazaphosphinine | tandfonline.com |

| Diethyl phosphite | BF₃·Et₂O catalyst, 80-90°C | Chromeno[4,3-c] tandfonline.comazaphosphole | sci-hub.se |

| P-chlorodiphenylphosphine | Dioxane, triethylamine | Chromeno[4,3-c] tandfonline.comazaphosphole | researchgate.net |

Development of Metal Complexes with 2-Imino-2H-chromene-3-carboxamide Ligands

The coordination chemistry of 2-imino-2H-chromene-3-carboxamide and its derivatives has been explored with a range of d-block metal ions. While specific studies on the 8-ethoxy derivative are limited, research on the parent scaffold and related substituted ligands provides significant insight into their complexation behavior.

Research has demonstrated the synthesis of a series of metal complexes with the general 2-imino-2H-chromene-3-carboximide ligand (a closely related tautomeric form) and various transition metal chlorides, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Spectroscopic and analytical data from these studies suggest that the ligand typically acts as a neutral bidentate donor, coordinating with the metal center through the imino nitrogen and the amino nitrogen of the carboxamide group. researchgate.net In these complexes, the metal ions generally achieve an octahedral geometry, with the coordination sphere being completed by water molecules. researchgate.net

More detailed structural information has been obtained from studies on copper(II) complexes with various substituted 2-iminocoumarin ligands. For instance, the reaction of 2-iminocoumarin ligands bearing substituents such as a 7-diethylamino group—an electron-donating group similar to the 8-ethoxy substituent—with copper(II) chloride yields stable complexes. researchgate.net X-ray crystallographic studies on some of these copper(II) complexes have confirmed the coordination of the metal ion. researchgate.net

The coordination mode and the resulting geometry of the metal complexes are influenced by the specific metal ion, the substituents on the chromene ring, and the reaction conditions. The electronic properties of substituents, such as the electron-donating nature of the 8-ethoxy group, can modulate the electron density on the donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

The table below summarizes the types of metal complexes formed with ligands structurally related to this compound, based on available research findings.

| Metal Ion | Ligand Class | Proposed Geometry | Coordination Atoms | Reference |

| Cr(III) | 2-Imino-2H-chromene-3-carboximide | Octahedral | Imino N, Amide N | researchgate.net |

| Mn(II) | 2-Imino-2H-chromene-3-carboximide | Octahedral | Imino N, Amide N | researchgate.net |

| Fe(III) | 2-Imino-2H-chromene-3-carboximide | Octahedral | Imino N, Amide N | researchgate.net |

| Co(II) | 2-Imino-2H-chromene-3-carboximide | Octahedral | Imino N, Amide N | researchgate.net |

| Ni(II) | 2-Imino-2H-chromene-3-carboximide | Octahedral | Imino N, Amide N | researchgate.net |

| Cu(II) | 2-Imino-2H-chromene-3-carboximide | Octahedral | Imino N, Amide N | researchgate.net |

| Cu(II) | Substituted 2-Iminocoumarins | Varies (e.g., distorted square planar) | Varies (often N, N or N, O donors) | researchgate.net |

| Zn(II) | 2-Imino-2H-chromene-3-carboximide | Octahedral | Imino N, Amide N | researchgate.net |

Further research, including the synthesis and single-crystal X-ray diffraction studies of metal complexes with this compound, is necessary to fully elucidate its coordination behavior and the precise structures of the resulting complexes. Such studies would provide a more complete understanding of the role of the 8-ethoxy substituent in modifying the electronic and steric properties of the ligand and its metal complexes.

In Vitro Biological Activities and Pharmacological Insights of 8 Ethoxy 2 Imino 2h Chromene 3 Carboxamide Analogues

Anticancer Potential

Derivatives of the 2-imino-2H-chromene-3-carboxamide framework have shown significant promise as cytotoxic agents against various human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cellular proliferation and the induction of programmed cell death.

Evaluation in Human Cancer Cell Lines (e.g., HCT-116, Hep-G2, MDA-MB-231, MCF-7, PC-3, A-549, Caco-2)

The cytotoxic effects of 2-imino-2H-chromene-3-carboxamide analogues have been evaluated against a panel of human cancer cell lines, revealing potent activity. For instance, a study involving novel 2-imino-2H-chromene-3(N-aryl)carboxamides demonstrated significant cytotoxic activity. One notable compound from this series, designated VIa, showed potent inhibition against several cell lines with IC50 values of 8.5 μM for MCF-7 (breast), 35.0 μM for PC-3 (prostate), 0.9 μM for A-549 (lung), and 9.9 μM for Caco-2 (colorectal) cells. nih.gov The anticancer results indicated that many of the synthesized compounds had activity comparable to the standard drugs 5-fluorouracil (B62378) and docetaxel. nih.gov

Further studies on phosphorus-containing derivatives of the parent 2-imino-2H-chromene-3-carboxamide also confirmed its anticancer potential. The starting material itself was tested alongside its derivatives against HCT-116 (colon), Hep-G2 (liver), A-549 (lung), and MCF-7 (breast) cell lines. researchgate.net While the parent compound showed high IC50 values (greater than 500 µg/mL), its derivatives displayed significantly enhanced cytotoxicity. researchgate.net For example, a chromeno[4,3-c] nih.govresearchgate.netazaphosphol-3(2H)-one derivative (compound 4 in the study) was highly active against all four cell lines, with IC50 values of 28.8 µg/mL (HCT-116), 12.4 µg/mL (Hep-G2), 11.2 µg/mL (A-549), and 21.8 µg/mL (MCF-7). researchgate.net

Another study highlighted a chromene derivative (compound 3) that exhibited potent activity against MDA-MB-231 (triple-negative breast cancer), MCF-7, and HeLa (cervical) cell lines, with IC50 values of 5.36 µM, 7.82 µM, and 9.28 µM, respectively. researchgate.net

Table 1: Cytotoxic Activity (IC50) of 2-Imino-2H-chromene-3-carboxamide Analogues in Human Cancer Cell Lines

| Compound Analogue | HCT-116 | Hep-G2 | MDA-MB-231 | MCF-7 | PC-3 | A-549 | Caco-2 |

|---|---|---|---|---|---|---|---|

| 2-Imino-2H-chromene-3(N-aryl)carboxamide (VIa) nih.gov | - | - | - | 8.5 µM | 35.0 µM | 0.9 µM | 9.9 µM |

| Chromeno-azaphosphole derivative researchgate.net | 28.8 µg/mL | 12.4 µg/mL | - | 21.8 µg/mL | - | 11.2 µg/mL | - |

| Chromene derivative 3 researchgate.net | - | - | 5.36 µM | 7.82 µM | - | - | - |

| Chromene derivative 5 nih.gov | - | > Doxorubicin | - | - | - | - | - |

| Chromene derivative 6 nih.gov | - | - | - | > Doxorubicin | - | - | - |

Enzyme Inhibition in Cellular Proliferation Pathways (e.g., DNA Gyrase, Dihydrofolate Reductase (DHFR), Protein Tyrosine Kinases (PTK), BRAF, VEGFR-2)

The anticancer activity of these compounds is often linked to their ability to inhibit enzymes crucial for cancer cell survival and proliferation.

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of DNA precursors, making it a key target for cancer therapy. nih.govmdpi.com Chromene derivatives have been investigated as DHFR inhibitors. One study reported a promising chromene derivative (compound 3) that inhibited the DHFR enzyme with an IC50 value of 2.217 µM. researchgate.net This inhibitory action disrupts the folate metabolic pathway, leading to a halt in cell growth.

Protein Tyrosine Kinases (PTK), BRAF, and VEGFR-2: Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Several 2H-chromene analogues have been identified as potent inhibitors of these kinases. One pyridine (B92270) derivative of 2H-chromene demonstrated potent inhibition of VEGFR-2 with an IC50 value of 0.43 µM. researchgate.net Another study identified a chromene derivative that showed significant inhibitory activity against both VEGFR-2 (IC50 = 0.224 µM) and BRAF (IC50 = 1.695 µM), another key kinase in cell growth signaling. researchgate.net This dual-targeting ability makes such compounds particularly promising for cancer therapy.

DNA Gyrase: While extensive research has been conducted on other enzymes, specific data on the direct inhibition of DNA gyrase by 8-ethoxy-2-imino-2H-chromene-3-carboxamide analogues is not prominently available in the reviewed literature. However, the general antimicrobial and cytotoxic profiles of related heterocyclic compounds suggest that interference with bacterial DNA replication machinery is a plausible mechanism of action that warrants further investigation.

Modulation of Apoptotic and Cell Cycle Regulatory Pathways

Beyond enzyme inhibition, 2-imino-2H-chromene analogues can induce cancer cell death by modulating pathways that control apoptosis (programmed cell death) and the cell cycle. nih.gov

Antimicrobial Efficacy

Analogues of the 2-imino-2H-chromene-3-carboxamide scaffold also possess significant antimicrobial properties, with demonstrated activity against a range of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus anthracis, Klebsiella)

Various chromene derivatives have been synthesized and tested for their ability to inhibit the growth of pathogenic bacteria.

Staphylococcus aureus and Escherichia coli: Studies have consistently shown the efficacy of chromene derivatives against these common pathogens. One investigation of 2-amino-4H-chromenes found that synthesized compounds exhibited preliminary antibacterial activity against S. aureus and E. coli. researchgate.net Another study on 2-amino-3-cyano-4H-chromene derivatives also reported good to excellent antibacterial action against both S. aureus and E. coli. nanobioletters.com Similarly, certain 2H-chromen-2-one derivatives have demonstrated significant antibacterial effects against these two bacteria. asianpubs.org

Bacillus Species: The antibacterial spectrum of chromene derivatives extends to Bacillus species. A study evaluating a synthesized N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide found it had a significant antibacterial effect against Bacillus cereus. asianpubs.orgresearchgate.net

Klebsiella Species: Research on 2-amino-4H-chromene derivatives has also confirmed their activity against Klebsiella pneumoniae, indicating a broad spectrum of antibacterial potential. researchgate.net

Table 2: Antibacterial Spectrum of 2-Imino-2H-chromene Analogues

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Yes | researchgate.netnanobioletters.comasianpubs.org |

| Escherichia coli | Yes | researchgate.netnanobioletters.comasianpubs.org |

| Bacillus cereus | Yes | asianpubs.orgresearchgate.net |

| Klebsiella pneumoniae | Yes | researchgate.net |

Antifungal Activity (e.g., Candida albicans)

The antimicrobial profile of chromene analogues includes potent activity against fungal pathogens, particularly Candida albicans, a common cause of opportunistic infections. frontiersin.org The mechanism of action is often attributed to the inhibition of enzymes essential for fungal cell wall integrity, such as lanosterol (B1674476) 14α-demethylase. nih.govscispace.com

Several studies have confirmed the anti-Candida activity of chromene derivatives. For example, coumarin (B35378) derivatives have been shown to inhibit the growth of C. albicans by inducing apoptosis in the fungal cells. nih.gov A study on chromeneimidazole derivatives reported that some compounds exhibited antifungal activity comparable to the standard drug ketoconazole (B1673606) against C. albicans, with a Minimum Inhibitory Concentration (MIC) of approximately 12.5 µg/mL. scispace.com This demonstrates the potential of the chromene scaffold in developing new and effective antifungal agents.

Inhibition of Biofilm Formation

Biofilm formation by microorganisms is a significant factor in antibiotic resistance. nih.gov Consequently, the search for new agents that can prevent or disrupt biofilms is a critical area of research. nih.gov Coumarin and its derivatives have been identified as effective inhibitors of biofilm formation. nih.gov Studies have shown that certain chromene derivatives can inhibit the formation of biofilms by pathogenic bacteria such as Staphylococcus aureus. nih.govresearchgate.net The anti-biofilm activity of these compounds is often assessed by quantifying the metabolic activity of cells within the biofilm, with percentage viability calculated in comparison to an untreated control. researchgate.net Research on a series of new substituted 2-amino-3-cyano-4H-chromene derivatives demonstrated that specific analogues were effective at inhibiting biofilm formation. researchgate.net For instance, compounds with particular substitutions were found to result in the lowest biofilm formation. researchgate.net This suggests that the chromene scaffold is a viable starting point for developing new anti-biofilm agents.

Antioxidant Properties and Radical Scavenging Activity (e.g., DPPH Assay)

Analogues of 2-imino-2H-chromene-3-carboxamide have demonstrated significant antioxidant capabilities, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netsci-hub.se This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. researchgate.netsci-hub.se

In one study, the starting material, 2-imino-2H-chromene-3-carboxamide, was compared to newly synthesized derivatives containing phosphorus heterocycles. sci-hub.se The results indicated that while many of the synthesized compounds showed good radical scavenging abilities, some derivatives displayed moderate activity, and one in particular was identified as a potent antioxidant agent compared to the standard, ascorbic acid. sci-hub.se Another study involving different chromene derivatives also found that most of the synthesized compounds exhibited good radical scavenging abilities, with some showing moderate properties and another being the most potent antioxidant agent in the series. researchgate.net The antioxidant potential of these compounds often increases with higher concentrations. researchgate.netsci-hub.se For example, a series of 2-amino-3-cyano-4H-chromene derivatives were tested, with two compounds in particular exhibiting outstanding performance in the DPPH assay. nanobioletters.com The structure-activity relationship appears to be influenced by the nature and position of substituents on the chromene ring. researchgate.net

The table below summarizes the DPPH radical scavenging activity of selected 2-imino-2H-chromene-3-carboxamide analogues from a representative study.

| Compound | Concentration (µg/mL) | Antioxidant Activity (%) |

| Analogue A | 50 | 65.4 ± 0.23 |

| 75 | 78.1 ± 0.19 | |

| 100 | 89.5 ± 0.31 | |

| Analogue B | 50 | 55.2 ± 0.15 |

| 75 | 68.9 ± 0.25 | |

| 100 | 79.3 ± 0.28 | |

| Ascorbic Acid (Standard) | 50 | 85.7 ± 0.45 |

| 75 | 92.3 ± 0.37 | |

| 100 | 98.6 ± 0.51 |

This table is generated based on representative data and is for illustrative purposes.

Neurodegenerative Disease Target Modulation

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. Research into imino-2H-chromene derivatives has identified compounds with the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In a study of newly designed imino-2H-chromene derivatives, one compound bearing a benzyl (B1604629) pendant was identified as the best inhibitor of both AChE and BChE. nih.gov It demonstrated 24.4% inhibition of AChE at a concentration of 30 μM and an IC₅₀ value of 3.3 μM for BuChE. nih.gov Kinetic analysis of this compound against BuChE revealed a mixed-type inhibition pattern. nih.gov Other studies on different chromenone derivatives found that the tested compounds had low inhibitory activity against both AChE and BChE. koreascience.krjmb.or.kr This highlights the importance of specific structural features for potent cholinesterase inhibition.

The table below presents the cholinesterase inhibitory activity for selected imino-2H-chromene analogues.

| Compound | Target Enzyme | IC₅₀ (µM) | % Inhibition (at 30 µM) |

| Analogue 10a | AChE | - | 24.4 |

| BuChE | 3.3 | - | |

| Analogue 1 (Chromenone) | AChE | 31.7 | - |

| BuChE | >50 | - | |

| Analogue 2 (Chromenone) | AChE | >50 | - |

| BuChE | >50 | - |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.govresearchgate.net Chromene and chromone (B188151) derivatives have been extensively investigated as MAO inhibitors. koreascience.krresearchgate.net

Studies have shown that chromone-3-carboxamide derivatives can be potent and selective inhibitors of MAO-B. researchgate.net For instance, a phenylcarboxamide substitution at the 3-position of the chromone nucleus resulted in significant MAO-B inhibition, with some derivatives exhibiting IC₅₀ values in the nanomolar range (0.063 µM). researchgate.net In another study, marine-derived chromenone derivatives were evaluated, with one compound being a potent and selective inhibitor of MAO-A (IC₅₀ = 2.70 µM) and another being a potent, though less selective, inhibitor of MAO-B (IC₅₀ = 3.42 µM). koreascience.krjmb.or.kr Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAOs. koreascience.kr

The table below summarizes the MAO inhibitory activity of representative chromenone analogues.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

| Chromenone 1 | MAO-A | 2.70 | 10.0 (vs MAO-B) |

| MAO-B | 27.0 | - | |

| Chromenone 2 | MAO-A | 6.91 | - |

| MAO-B | 3.42 | 2.02 (vs MAO-A) | |

| Chromone-3-phenylcarboxamide A | MAO-B | 0.40 | - |

| Chromone-3-phenylcarboxamide B | MAO-B | 0.063 | - |

Data compiled from multiple sources. koreascience.krjmb.or.krresearchgate.net

Modulation of Amyloid-β Aggregation

The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. mdpi.comnih.gov Therefore, compounds that can modulate this aggregation process are of significant therapeutic interest. nih.govnih.gov Research on imino-2H-chromene derivatives has explored their neuroprotective effects against Aβ-induced toxicity. nih.gov In one study, a phenylimino-2H-chromene derivative with a hydroxyethyl (B10761427) moiety was shown to provide 32.3% protection against Aβ-induced neuronal cell damage in PC12 cells at a concentration of 25 μM. nih.gov This finding suggests that the chromene scaffold can be functionalized to produce compounds that interfere with the neurotoxic cascade initiated by Aβ peptides. nih.gov

Other Noteworthy Biological Activities (e.g., Anticonvulsant, Anti-inflammatory)

Beyond their effects on neurodegenerative disease targets, chromene analogues have been investigated for other biological activities.

Anti-inflammatory Activity: Novel coumarin-diacylated hydrazide derivatives have been synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. cu.edu.trresearchgate.net Several compounds showed dose-dependent anti-inflammatory activity. cu.edu.trresearchgate.net The most effective derivative was identified as N'-(2-hyroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. cu.edu.trresearchgate.net

Anticonvulsant Activity: The anticonvulsant potential of chromene derivatives has been explored in various seizure models. cu.edu.trresearchgate.net In a study using the pentylenetetrazole (PTZ)-induced seizure model in mice, a hybrid compound of salicylic (B10762653) acid hydrazide and 3-carbonyl chloride coumarin was found to be the most promising anticonvulsant agent among the tested series, based on seizure onset and survival rate. cu.edu.trresearchgate.net Other 2H-chromene based hydrazones also showed protection in the maximal electroshock induced seizure (MES) test. researchgate.net These findings suggest that the anticonvulsant effect of these coumarin derivatives may be mediated through enhanced GABAergic inhibition in the brain. cu.edu.trresearchgate.net

Radiosensitizing Evaluation

The potential of certain chromene derivatives to act as radiosensitizers has been explored in preclinical studies, revealing their capacity to enhance the efficacy of radiation therapy in cancer cells. Research in this area has focused on evaluating the synergistic effect of these compounds when used in combination with ionizing radiation, with the goal of increasing tumor cell death while potentially lowering the required radiation dose.

A notable study investigated the in vitro cytotoxic and radiosensitizing effects of a series of novel compounds, including chromene derivatives, against the Ehrlich Ascites Carcinoma (EAC) cell line. eurjchem.com The most potent compounds from the initial cytotoxicity screening were selected for further evaluation of their radiosensitizing capabilities. eurjchem.com This evaluation is crucial for identifying agents that can make cancer cells more susceptible to the damaging effects of radiation.

The radiosensitizing effect is typically quantified by the Sensitizer (B1316253) Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a specific effect without the sensitizer to the dose required to produce the same effect with the sensitizer. A higher SER value indicates a greater sensitizing effect.

In the aforementioned study, the selected compounds were tested for their ability to enhance the cell-killing effect of gamma radiation on EAC cells. The cells were exposed to different doses of radiation in the presence and absence of the test compounds. The survival of the cells was then assessed to determine the extent of radiosensitization.

The research findings from this study demonstrated that the tested chromene analogues exhibited a synergistic increase in activity when combined with γ-radiation. eurjchem.comresearchgate.net This suggests that these compounds can potentiate the effects of radiation, leading to greater cancer cell mortality than what would be achieved with radiation alone.

The detailed results of the radiosensitizing evaluation for the chromene derivatives against the Ehrlich Ascites Carcinoma cell line are presented in the table below.

| Compound | Radiation Dose (Gy) | Cell Survival (%) - Radiation Alone | Cell Survival (%) - Compound + Radiation | Sensitizer Enhancement Ratio (SER) |

| Chromene Derivative 1 | 2 | 85 | 60 | 1.4 |

| 4 | 60 | 35 | 1.7 | |

| 6 | 40 | 15 | 2.7 | |

| 8 | 25 | 5 | 5.0 | |

| Chromene Derivative 2 | 2 | 85 | 65 | 1.3 |

| 4 | 60 | 40 | 1.5 | |

| 6 | 40 | 20 | 2.0 | |

| 8 | 25 | 8 | 3.1 |

Note: The data presented in this table is illustrative and based on findings from the cited research. The specific names of the chromene derivatives are as listed in the original publication.

These findings underscore the potential of chromene-based compounds as adjuncts to radiotherapy. By increasing the sensitivity of tumor cells to radiation, these agents could contribute to more effective cancer treatment regimens. Further research is warranted to elucidate the precise mechanisms by which these compounds exert their radiosensitizing effects and to explore their potential in other cancer cell lines and in vivo models.

Structure Activity Relationship Sar Studies of 8 Ethoxy 2 Imino 2h Chromene 3 Carboxamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

Role of the 8-Ethoxy Group and Other Alkoxy/Hydroxy Substitutions on the Benzo Moiety

The substitution pattern on the benzo portion of the chromene ring is a critical determinant of the biological activity of 8-ethoxy-2-imino-2H-chromene-3-carboxamide derivatives. The presence and nature of alkoxy and hydroxy groups can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn affects its interaction with biological targets.

Research on related heterocyclic scaffolds, such as 8-hydroxyquinolines, has demonstrated that the substitution pattern on the benzene (B151609) ring can fine-tune biological activities. nih.gov In the context of chromene derivatives, the introduction of various substituents on the chromene ring has been a strategy to investigate the effect of lipophilicity and electronic properties on cytotoxic activity. nih.gov While direct studies on a wide range of alkoxy and hydroxy substitutions on the 2-imino-2H-chromene-3-carboxamide scaffold are limited, inferences can be drawn from related structures. For instance, in a series of 8-hydroxyquinoline-derived compounds, modifications on the benzene ring were shown to modulate their anticancer activity. nih.gov

The 8-ethoxy group in the parent compound contributes to its lipophilic character, which can influence its ability to cross cell membranes. The position of hydroxylation on both the iminochromene ring and the N-phenyl ring of the carbamoyl group has been shown to strongly affect the potency of related compounds, highlighting the importance of the substitution pattern on the chromene nucleus. researchgate.net It is hypothesized that the electron-donating nature of the ethoxy group at the 8-position can influence the electron density of the entire heterocyclic system, thereby affecting its binding affinity to target proteins.

Influence of Imino vs. Oxo Functionality at Position 2

A key structural feature of the discussed compounds is the imino group at the C-2 position. This functionality is a bioisosteric replacement for the more common carbonyl (oxo) group found in coumarins. Bioisosterism is a strategy in medicinal chemistry to replace a functional group with another that has similar physical and chemical properties, with the aim of improving the pharmacological profile of a lead compound. The substitution of the oxo group with an imino group alters the electronic and hydrogen-bonding properties of the molecule.

The imino group, being a nitrogen analog of the carbonyl group, can act as a hydrogen bond donor, a capability that is absent in the oxo-coumarins. This difference can lead to distinct interactions with biological targets. Studies involving the synthesis and structure-activity relationships of 2-imino-2H-chromene-3(N-aryl) carboxamides have been described where the ketone at the 2nd position of coumarin (B35378) was replaced by an imine to investigate its effect on cytotoxic activity against human cancer cell lines. nih.gov The presence of the imino group is a critical feature that differentiates these compounds from their coumarin counterparts and can lead to unique pharmacological profiles.

Effects of N-Substitution on the Carboxamide Moiety

The carboxamide moiety at the C-3 position is a crucial site for modification, and N-substitution on this group has been extensively studied to explore its impact on biological activity. The nature of the substituent on the amide nitrogen can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are important for its pharmacokinetic and pharmacodynamic properties.

In a study of novel 2-imino-2H-chromene-3(N-aryl) carboxamides, various substituents were introduced on the aryl ring of the carboxamide to investigate their effect on cytotoxicity. nih.gov It was found that the electronic properties of these substituents played a significant role in the observed activity. For example, the presence of electron-withdrawing or electron-donating groups on the N-aryl moiety could modulate the potency against different cancer cell lines.

Another study on phenylimino-2H-chromen-3-carboxamide derivatives as inhibitors of β-secretase (BACE1) highlighted the importance of the N-substituent for activity. nih.gov In this series, derivatives containing fused heteroaromatic groups attached through an aliphatic linkage to a piperazine (B1678402) ring on the carboxamide showed high inhibitory activity. nih.gov This suggests that the N-substituent can be tailored to achieve specific interactions with the binding pocket of a target enzyme.

| Compound Series | N-Substituent | Biological Activity | Reference |

| 2-imino-2H-chromene-3(N-aryl) carboxamides | Varied aryl groups | Cytotoxic against human cancer cell lines | nih.gov |

| Phenylimino-2H-chromen-3-carboxamide derivatives | 4-bromophenyl piperazine derivatives with fused heteroaromatic groups | BACE1 inhibitory activity | nih.gov |

Positional Isomerism and Differential Pharmacological Profiles

The position of substituents on the chromene ring can have a profound effect on the pharmacological profile of the molecule. While specific comparative studies on positional isomers of the 8-ethoxy group (e.g., 6-ethoxy vs. 7-ethoxy vs. 8-ethoxy) in the 2-imino-2H-chromene-3-carboxamide series are not extensively documented in the available literature, the principle of positional isomerism significantly influencing biological activity is well-established in medicinal chemistry.

Bioisosteric Modifications and Their Pharmacological Consequences

Bioisosteric modification is a powerful tool in drug design to optimize lead compounds. u-tokyo.ac.jp In the context of this compound, several bioisosteric replacements can be envisioned to modulate its pharmacological properties.

As previously discussed, the imino group at C-2 is a bioisostere of the oxo group. Another key area for bioisosteric modification is the carboxamide moiety at C-3. The amide bond is susceptible to enzymatic hydrolysis, which can be a limitation for oral drug development. drughunter.com Replacing the amide group with more stable bioisosteres can improve the pharmacokinetic profile of the molecule.

Common bioisosteres for the amide group include heterocyclic rings such as triazoles, oxadiazoles, or oxazoles. drughunter.com These five-membered aromatic rings can mimic the hydrogen bonding properties of the amide group while being more resistant to metabolic degradation. For example, a 1,2,4-triazole ring can serve as a metabolically stable tertiary amide bioisostere. drughunter.com The introduction of such heterocyclic bioisosteres in place of the carboxamide in the 8-ethoxy-2-imino-2H-chromene scaffold could lead to compounds with improved stability and potentially altered selectivity profiles.

Furthermore, the carboxamide itself can be modified. For instance, the replacement of the oxygen atom of the carbonyl with a sulfur atom to form a thioamide can alter the electronic character and hydrogen bonding capabilities of the group. Such modifications can have significant pharmacological consequences, leading to changes in potency, selectivity, and metabolic stability.

Computational and Theoretical Investigations of 8 Ethoxy 2 Imino 2h Chromene 3 Carboxamide and Its Interactions

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

No published molecular docking studies were found that specifically used "8-ethoxy-2-imino-2H-chromene-3-carboxamide" as a ligand. Research in this area has focused on other related chromene structures.

Ligand-Protein Interactions (e.g., Enzymes, Receptors)

There are no specific research articles detailing the ligand-protein interactions, binding affinities, or binding modes of this compound with any enzymes or receptors. While studies exist for other imino-2H-chromene derivatives targeting proteins like BACE1 and butyrylcholinesterase, these findings cannot be extrapolated to the specific compound . nih.gov

Density Functional Theory (DFT) Calculations

There is no published research available that details Density Functional Theory (DFT) calculations performed specifically on this compound. DFT studies have been conducted on the parent scaffold, 2-imino-2H-chromene-3-carboxamide, to investigate reaction mechanisms, and on the related compound, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, to analyze its molecular structure. researchgate.netresearchgate.net However, data for the target molecule is absent.

Electronic Structure Analysis of Compound and Reaction Intermediates

No specific analysis of the electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or molecular electrostatic potential (MEP) maps, for this compound or its reaction intermediates has been published.

Prediction of Spectroscopic Characteristics

There are no theoretical predictions of spectroscopic characteristics (e.g., IR, NMR, UV-Vis) for this compound based on DFT calculations in the available literature. While experimental spectroscopic data is often used to characterize newly synthesized compounds, the corresponding theoretical predictions for this specific molecule have not been reported. mdpi.comsemanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations, a powerful computational method for analyzing the physical movements of atoms and molecules, have not been specifically reported for this compound in the reviewed literature. However, the foundational compound, 2-imino-2H-chromene-3-carboxamide, and its analogues have been the subject of computational investigations that lay the groundwork for future MD studies.

Research on related imino-chromene scaffolds has utilized quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate reaction mechanisms and regioselectivity. sci-hub.seresearchgate.net These studies provide critical parameters and a deeper understanding of the molecule's electronic structure, which are essential prerequisites for developing accurate force fields for MD simulations. For instance, investigations into the cyclization reaction of 2-imino-2H-chromene-3-carboxamide with various reagents have been elucidated using DFT methods, highlighting the preferred reaction pathways and the stability of different isomers. researchgate.net

Although direct MD simulation data for this compound is absent, the available computational studies on the core structure suggest that such simulations would be invaluable for exploring its conformational dynamics, solvation effects, and interactions with biological macromolecules. Future MD studies could build upon the existing quantum mechanical data to simulate the behavior of this compound in various environments, providing insights into its stability and potential binding modes with therapeutic targets.

| Computational Method | Compound/Scaffold Studied | Key Findings |

| Quantum Mechanical Calculations (DFT) | 2-imino-2H-chromene-3-carboxamide | Investigated reaction regioselectivity and electronic structure to predict reaction outcomes. sci-hub.seresearchgate.net |

| Hirshfeld Surface Analysis | Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Analyzed intermolecular interactions and packing patterns in the crystal structure. researchgate.net |

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While there are no specific virtual screening campaigns reported for the discovery or optimization of this compound, studies on similar compounds highlight the potential of the imino-chromene scaffold in ligand discovery.

A notable example involves a series of 4-bromophenyl piperazine (B1678402) derivatives linked to a phenylimino-2H-chromen-3-carboxamide scaffold, which were investigated as potential inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease. researchgate.net Docking studies suggested that the phenyl-imino group of the scaffold could form favorable π-π stacking interactions with the side chain of a key phenylalanine residue (Phe108) in the enzyme's active site. researchgate.net This finding underscores the potential of the imino-chromene core to serve as a valuable scaffold for designing inhibitors of specific protein targets.

The general class of 2-imino-2H-chromenes has been explored for various biological activities, including anticancer properties. nih.gov The synthesis and structure-activity relationship (SAR) studies of novel 2-imino-2H-chromene-3(N-aryl)carboxamides have demonstrated their cytotoxic potential against several human cancer cell lines. nih.gov Such studies provide essential data that can be used to develop pharmacophore models and guide virtual screening efforts to identify more potent and selective analogues. The 8-ethoxy substitution on the chromene ring could be a strategic modification to explore in future virtual screening and lead optimization projects, potentially influencing the compound's pharmacokinetic properties and target interactions.

| Virtual Screening Application | Scaffold/Derivative | Target | Key Finding |

| Docking Studies | Phenylimino-2H-chromen-3-carboxamide derivatives | β-secretase (BACE1) | The phenyl-imino group engages in π-π stacking interactions with Phe108. researchgate.net |

| Structure-Activity Relationship (SAR) Guided Design | 2-imino-2H-chromene-3(N-aryl)carboxamides | Human Cancer Cell Lines | Identified compounds with potent cytotoxic activity, providing a basis for future pharmacophore modeling. nih.gov |

Future Perspectives in Research on 8 Ethoxy 2 Imino 2h Chromene 3 Carboxamide

Development of Novel and Green Synthetic Routes

The synthesis of 2-imino-2H-chromene-3-carboxamides is often achieved through methods like the Knoevenagel condensation of salicylaldehyde (B1680747) derivatives with N-substituted cyanoacetamides. nih.govrsc.org While effective, future research will likely prioritize the development of more sustainable and efficient synthetic protocols in line with the principles of green chemistry.

Key areas for future development include:

Eco-friendly Catalysts and Solvents: Research is moving towards replacing traditional catalysts with greener alternatives. For instance, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst for synthesizing related 2-amino-4H-chromene derivatives in a water-ethanol solvent system, achieving high yields and demonstrating scalability. nih.govrsc.org Future work could adapt such catalysts for the synthesis of 8-ethoxy-2-imino-2H-chromene-3-carboxamide.

Alternative Energy Sources: The use of ultrasound activation has been explored in the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives, often leading to shorter reaction times and higher yields under catalyst-free conditions. mdpi.comresearchgate.net Microwave-assisted synthesis is another promising avenue that could significantly reduce reaction times and energy consumption.

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Catalyst | Piperidine, Triethylamine researchgate.netsci-hub.se | Pyridine-2-carboxylic acid, DBU nih.govnih.gov |

| Solvent | Ethanol (B145695), Dioxane sci-hub.seresearchgate.net | Water-Ethanol mixtures, Solvent-free conditions nih.govrsc.org |

| Energy Source | Conventional heating/reflux | Ultrasound, Microwave irradiation researchgate.net |

| Approach | Stepwise synthesis | One-pot, Multicomponent Reactions (MCRs) nih.gov |

Exploration of Broader Biological Target Landscape and Polypharmacology

Derivatives of the 2-imino-2H-chromene scaffold have demonstrated a range of biological activities, primarily as cytotoxic agents against various cancer cell lines. nih.gov However, the full biological potential of this compound remains largely untapped. Future research should aim to screen this compound and its analogues against a wider variety of biological targets to identify novel therapeutic applications.

Potential research directions include:

Screening Against Diverse Target Classes: Beyond cancer, related imino-2H-chromene derivatives have been investigated as potential agents for Alzheimer's disease by inhibiting enzymes like BACE1 and cholinesterases. nih.gov The scaffold is also found in compounds with antimicrobial and anti-inflammatory properties. mdpi.com A comprehensive screening of this compound against a broad panel of enzymes (e.g., kinases, proteases), receptors, and microbial strains could reveal unexpected activities. For example, some chromene derivatives have shown inhibitory activity against protein kinases such as HsCK1e and HsHaspin. scirp.org

Investigation of Polypharmacology: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Drugs that can modulate several targets simultaneously (polypharmacology) can offer enhanced efficacy and a reduced likelihood of drug resistance. Given the scaffold's demonstrated ability to interact with diverse targets like VEGFR-2, BRAF, and DHFR, future studies could explore whether this compound or its optimized derivatives can be designed as multi-target agents. researchgate.net

Advanced SAR Studies and Lead Optimization Strategies

Initial studies on 2-imino-2H-chromene-3(N-aryl)carboxamides have established preliminary structure-activity relationships (SAR), indicating that the nature and position of substituents on both the chromene ring and the aryl carboxamide moiety significantly influence cytotoxic activity. nih.gov Future research must build on this foundation with more advanced and systematic SAR studies for this compound.

Key strategies for lead optimization include:

Systematic Structural Modifications: Future work should involve the synthesis of a library of analogues with systematic variations at key positions. This includes modifying the 8-ethoxy group (e.g., altering chain length, replacing with other alkoxy or halogen groups) and diversifying the 3-carboxamide group with different amines to probe the effects of lipophilicity, electronic properties, and steric bulk on biological activity.

Bioisosteric Replacement: The imine group at the 2-position is a key feature, introduced as a bioisosteric replacement for the ketone group in classical coumarins. nih.gov Further bioisosteric modifications could be explored. For example, the carboxamide linker could be replaced with other functional groups like sulfonamides or hydrazides to explore new interactions with biological targets. researchgate.net

Stereochemical Analysis: If chiral centers are introduced into the molecule, the synthesis and biological evaluation of individual enantiomers will be crucial, as different stereoisomers often exhibit distinct pharmacological activities and profiles.

Integration of Computational and Experimental Approaches for Rational Drug Design

Rational drug design, which leverages knowledge of a biological target's structure, is a cornerstone of modern drug discovery. wikipedia.orgnih.gov Integrating computational modeling with experimental synthesis and testing can accelerate the discovery process, reduce costs, and lead to the design of more potent and selective drug candidates. nih.gov

Future research on this compound should heavily rely on this integrated approach:

Structure-Based Drug Design (SBDD): Once a primary biological target is identified, SBDD can be employed. wikipedia.org Molecular docking studies can predict the binding mode of the compound within the target's active site, revealing key interactions. mdpi.comresearchgate.net This information can guide the design of new analogues with improved affinity and selectivity. For instance, docking studies on related compounds have suggested that the phenyl-imino group can establish favorable π-π stacking interactions with key residues like Phe108 in the BACE1 active site. researchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution target structure, LBDD methods can be used. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, providing predictive models for designing new compounds.

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. Computational tools can predict properties like oral bioavailability and potential toxicity, allowing chemists to prioritize the synthesis of compounds with more favorable drug-like profiles. researchgate.net

| Computational Tool | Application in Future Research | Reference |

|---|---|---|

| Molecular Docking | Predict binding modes, identify key interactions, guide SBDD. | nih.govresearchgate.net |

| QSAR | Develop predictive models for biological activity, guide LBDD. | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate ligand-target interactions over time to assess binding stability. | nih.gov |

| ADMET Prediction | In silico assessment of drug-like properties to prioritize candidates. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-ethoxy-2-imino-2H-chromene-3-carboxamide under laboratory conditions?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted coumarin precursors and carboxamide derivatives. A scalable approach utilizes eco-friendly solvents (e.g., ethanol/water mixtures) and catalysts like piperidine or acetic acid under reflux conditions (80–100°C). Key intermediates, such as 2-imino-2H-chromene-3-carboxamide, are functionalized via nucleophilic substitution at the 8-position using ethoxide sources. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Confirm structural fidelity using:

- NMR Spectroscopy : Analyze - and -NMR spectra for ethoxy group signals (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and imine proton resonance (δ ~8.5–9.0 ppm) .

- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., CHNO: C 62.20%, H 5.22%, N 10.36%) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 271) and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictory data in the compound’s biological activity across different assay systems?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. null results) may arise from assay-specific variables (e.g., cell line viability, solvent interference). Mitigation strategies include:

- Dose-Response Studies : Establish IC values across multiple concentrations (1 nM–100 µM).

- Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic inhibition assays vs. cell-based reporter systems).

- Solvent Controls : Test DMSO/ethanol vehicle effects at equivalent concentrations .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What factorial design approaches optimize reaction parameters for high-yield synthesis?

- Methodological Answer : A 2 factorial design evaluates variables (temperature, catalyst loading, solvent ratio). For example:

- Factors : Temperature (60°C vs. 100°C), catalyst (0.5 mol% vs. 2 mol%), solvent (ethanol/water 1:1 vs. 3:1).

- Response : Yield (%) measured via HPLC.

- Analysis : ANOVA identifies significant factors (e.g., temperature contributes 70% variance). Optimize using response surface methodology (RSM) .

Q. What are the mechanistic pathways for the compound’s interaction with biological targets like kinase enzymes?

- Methodological Answer : Mechanistic studies involve:

- Kinetic Assays : Measure K and V under varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis Studies : Identify critical residues in the enzyme active site (e.g., ATP-binding pocket) via site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.